![molecular formula C16H19ClF3N3O B2374780 {1-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-4-ピペリジニル}(1-ピロリジニル)メタノン CAS No. 303150-13-2](/img/structure/B2374780.png)
{1-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-4-ピペリジニル}(1-ピロリジニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone is a useful research compound. Its molecular formula is C16H19ClF3N3O and its molecular weight is 361.79. The purity is usually 95%.
BenchChem offers high-quality {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬用途
TFMP誘導体は、農薬業界で広く使用されています。 それらは、作物を害虫から守る上で重要な役割を果たしています 。 フルアジフォップ-ブチルは、農薬市場に導入された最初のTFMP誘導体であり、それ以来、20種類以上の新しいTFMP含有農薬がISOの一般名を取得しました .
医薬品用途
いくつかのTFMP誘導体は、製薬業界で使用されています。 TFMP部分を含む5つの医薬品が市場承認を取得しており、多くの候補が現在臨床試験中です .
獣医用途
獣医学分野では、TFMP部分を含む2つの製品が市場承認を取得しています 。これらの製品は、動物の様々な病気の治療に役立ちます。
フッ素化有機化合物の合成
TFMP誘導体は、フッ素化有機化合物の開発において重要です。 化合物におけるフッ素およびフッ素含有部分の生物活性と物理的特性への影響は、フッ素に発見化学者の武器庫における独自の地位を与えてきました .
殺虫剤の開発
過去20年間で発売された殺虫剤の50%以上がフッ素化されています。 現在市場に出回っているすべてのフッ素含有殺虫剤の約40%にトリフルオロメチル基が含まれており、これらの化合物はフッ素化化合物の重要なサブグループとなっています .
病気の抑制
TFMP誘導体は、マラリア、デング熱、ジカウイルスなどの蚊によって媒介される病気の抑制において重要な役割を果たしています .
合成ピロリジン
化合物{1-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-4-ピペリジニル}(1-ピロリジニル)メタノンは、ピロリジン環を含んでいます。 合成ピロリジンは創薬において重要であり、窒素系1,3-双極子アゾメチンイリドとアルケニル双極子親電子剤との間の1,3-双極子環状付加反応は広く研究されています .
将来の用途
TFMP誘導体のユニークな物理化学的特性を考えると、将来多くの新しいTFMPの用途が発見されることが期待されています .
特性
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3N3O/c17-13-9-12(16(18,19)20)10-21-14(13)22-7-3-11(4-8-22)15(24)23-5-1-2-6-23/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVSBRXUABWRGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)
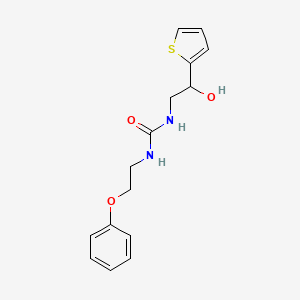

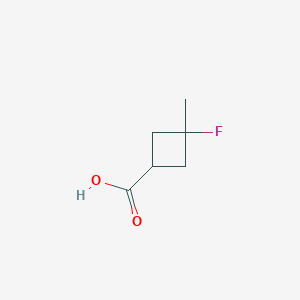
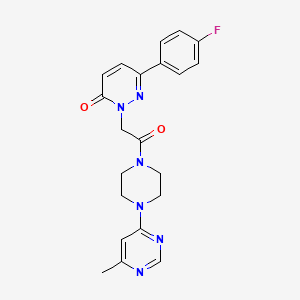
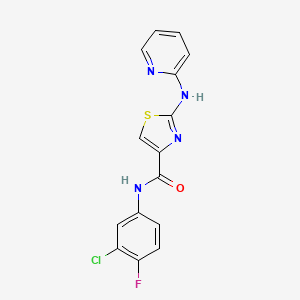
![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)
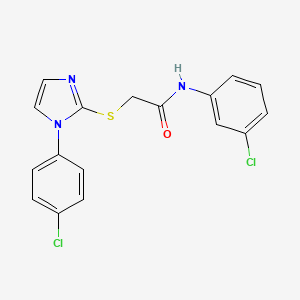


![Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide](/img/structure/B2374719.png)
